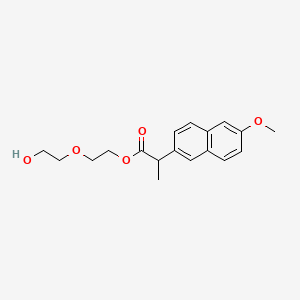
2-Naphthaleneacetic acid, 6-methoxy-alpha-methyl-, 2-(2-hydroxyethoxy)ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Hydroxyethoxy)ethyl 2-(6-methoxynaphthalen-2-yl)propanoate is a chemical compound with the molecular formula C18H22O5 It is known for its unique structure, which includes a naphthalene ring substituted with a methoxy group and a propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-hydroxyethoxy)ethyl 2-(6-methoxynaphthalen-2-yl)propanoate typically involves the esterification of 2-(6-methoxynaphthalen-2-yl)propanoic acid with 2-(2-hydroxyethoxy)ethanol. One common method involves the use of naproxen acylchloride, which is synthesized by reacting naproxen with thionyl chloride in dry tetrahydrofuran. The resulting acylchloride is then reacted with 2-(2-hydroxyethoxy)ethanol in the presence of a base such as triethylamine and a catalyst like 4-dimethylaminopyridine (DMAP) at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxyethoxy)ethyl 2-(6-methoxynaphthalen-2-yl)propanoate undergoes various chemical reactions, including:
Esterification: The formation of the ester bond is a key reaction in its synthesis.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation: The methoxy group on the naphthalene ring can be oxidized to form a hydroxyl group.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Esterification: Thionyl chloride, triethylamine, DMAP, dry tetrahydrofuran.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.
Major Products
Hydrolysis: 2-(6-methoxynaphthalen-2-yl)propanoic acid and 2-(2-hydroxyethoxy)ethanol.
Oxidation: 2-(2-hydroxyethoxy)ethyl 2-(6-hydroxynaphthalen-2-yl)propanoate.
Scientific Research Applications
2-(2-Hydroxyethoxy)ethyl 2-(6-methoxynaphthalen-2-yl)propanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated as a prodrug to improve the bioavailability and reduce the side effects of naproxen.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-hydroxyethoxy)ethyl 2-(6-methoxynaphthalen-2-yl)propanoate involves its conversion to active metabolites in the body. As a prodrug, it is hydrolyzed to release 2-(6-methoxynaphthalen-2-yl)propanoic acid, which exerts its effects by inhibiting the cyclooxygenase (COX) enzymes. This inhibition reduces the production of prostaglandins, thereby alleviating inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
2-(6-Methoxynaphthalen-2-yl)propanoic acid: The parent compound, known for its anti-inflammatory properties.
Methyl (2S)-2-(6-methoxynaphthalen-2-yl)propanoate: A methyl ester derivative with similar properties.
Naproxen: A widely used nonsteroidal anti-inflammatory drug (NSAID) with a similar structure.
Uniqueness
2-(2-Hydroxyethoxy)ethyl 2-(6-methoxynaphthalen-2-yl)propanoate is unique due to its dual functional groups, which enhance its solubility and bioavailability. Its prodrug nature allows for targeted delivery and reduced gastrointestinal side effects compared to its parent compound .
Properties
CAS No. |
110599-11-6 |
|---|---|
Molecular Formula |
C18H22O5 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
2-(2-hydroxyethoxy)ethyl 2-(6-methoxynaphthalen-2-yl)propanoate |
InChI |
InChI=1S/C18H22O5/c1-13(18(20)23-10-9-22-8-7-19)14-3-4-16-12-17(21-2)6-5-15(16)11-14/h3-6,11-13,19H,7-10H2,1-2H3 |
InChI Key |
QGUVTSMJXSPZID-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















